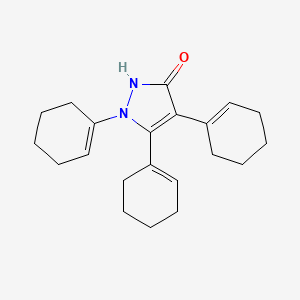

1,4,5-Tri(cyclohex-1-en-1-yl)-1H-pyrazol-3(2H)-one

Description

1,4,5-Tri(cyclohex-1-en-1-yl)-1H-pyrazol-3(2H)-one is a pyrazolone derivative characterized by three cyclohexenyl substituents at the 1, 4, and 5 positions of the pyrazol-3(2H)-one core. Pyrazolone derivatives are widely studied for their diverse pharmacological and chemical properties, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities .

Properties

Molecular Formula |

C21H28N2O |

|---|---|

Molecular Weight |

324.5 g/mol |

IUPAC Name |

2,3,4-tri(cyclohexen-1-yl)-1H-pyrazol-5-one |

InChI |

InChI=1S/C21H28N2O/c24-21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)23(22-21)18-14-8-3-9-15-18/h10,12,14H,1-9,11,13,15H2,(H,22,24) |

InChI Key |

VCMDOLVPNPOJOP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)C2=C(N(NC2=O)C3=CCCCC3)C4=CCCCC4 |

Origin of Product |

United States |

Biological Activity

1,4,5-Tri(cyclohex-1-en-1-yl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound's molecular formula is with a unique arrangement that includes three cyclohexene moieties attached to a pyrazolone core. This structure is significant as it influences the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that 1,4,5-Tri(cyclohex-1-en-1-yl)-1H-pyrazol-3(2H)-one exhibits promising anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 10.3 | Inhibition of PI3K/Akt signaling pathway |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. The results showed significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Type |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Gram-positive |

| Escherichia coli | 16 µg/mL | Gram-negative |

| Candida albicans | 32 µg/mL | Fungal |

The biological activity of 1,4,5-Tri(cyclohex-1-en-1-yl)-1H-pyrazol-3(2H)-one can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It effectively halts the cell cycle progression, particularly at the G2/M phase.

- Inhibition of Key Signaling Pathways : The compound has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Case Study 1: Breast Cancer Treatment

A study conducted on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of the compound against antibiotic-resistant strains of Staphylococcus aureus, it was found that the compound significantly reduced bacterial load in infected tissues when administered in vivo.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 1,4,5-Tri(cyclohex-1-en-1-yl)-1H-pyrazol-3(2H)-one and analogous compounds:

Substituent Effects on Activity and Pharmacokinetics

- Cyclohexenyl Groups : The target compound’s bulky substituents may hinder interactions with hydrophilic targets but improve binding to hydrophobic pockets. This contrasts with smaller substituents (e.g., dichlorophenylthio in Compound 19), which enhance target specificity for enzymes like SOD1 .

- Amino and Thioether Linkers: Compounds with amino-methyl or thioether groups (e.g., Compounds 12–16 ) exhibit improved solubility and metabolic stability compared to purely aromatic substituents.

- Diazenyl Groups : The diazenyl derivative in demonstrates how electron-withdrawing groups can enhance antimicrobial activity by increasing lipophilicity and membrane penetration .

Pharmacokinetic Considerations

- Lipophilicity : Cyclohexenyl substituents likely elevate the target compound’s logP compared to analogs like Compound 12 (logP ~2.5 inferred from molecular weight and structure). This may reduce aqueous solubility but improve blood-brain barrier penetration.

- For example, Compound 19’s dichlorophenylthio group contributes to a microsomal half-life suitable for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.